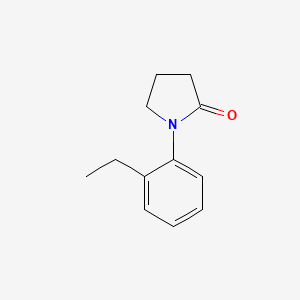

1-(2-Ethylphenyl)pyrrolidin-2-one

Description

Overview of the Pyrrolidinone Chemical Class and its Academic Significance

The pyrrolidinone, or γ-lactam, moiety is a five-membered heterocyclic ring containing a nitrogen atom. researchgate.netresearchgate.net This structural unit is a cornerstone in medicinal and organic chemistry, recognized as a "versatile lead compound" for designing potent bioactive agents. researchgate.netresearchgate.net The pyrrolidinone nucleus is found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities. researchgate.netresearchgate.net Its importance is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most prevalent five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov

The academic significance of the pyrrolidinone class stems from several key attributes:

Scaffolding Potential : The pyrrolidinone ring serves as a robust scaffold for developing novel compounds. Its structure allows for functionalization at various positions, enabling chemists to fine-tune molecular properties. nih.govfrontiersin.org

Biological Activity : Compounds containing the pyrrolidinone core have demonstrated a vast range of biological effects, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netfrontiersin.org

Stereochemical Complexity : The non-planar, sp3-hybridized nature of the saturated ring allows for the creation of stereoisomers, which is crucial for exploring three-dimensional pharmacophore space and achieving target selectivity in drug design. nih.gov

Industrial Applications : Beyond pharmaceuticals, pyrrolidinone derivatives, such as polyvinylpyrrolidone (B124986) (PVP), are used extensively in industrial applications, from binders in tablets to membranes for water purification. researchgate.net

The simplest member of this class is 2-pyrrolidinone (B116388), which itself is considered a neuroprotective agent. researchgate.net The versatility of this chemical class continues to drive research into new derivatives and applications. researchgate.netresearchgate.net

| Property | Value | Source |

| Chemical Formula | C4H7NO | nih.gov |

| Molar Mass | 85.10 g/mol | nih.gov |

| Structure | Five-membered lactam | foodb.ca |

| Classification | Pyrrolidine-2-one | foodb.ca |

| Appearance | Colorless to light-yellow liquid | nih.gov |

| Key Feature | Lactam arising from GABA | nih.govfoodb.ca |

Rationale for Research Focus on N-Aryl Pyrrolidin-2-ones

The strategic attachment of an aryl (aromatic) group to the nitrogen atom of the pyrrolidinone ring gives rise to the subclass known as N-aryl pyrrolidin-2-ones. This specific modification is a focal point of significant research interest because it can introduce or enhance valuable chemical and biological properties. nih.govacs.org The N-aryl γ-lactam structure is recognized for exhibiting interesting biological activities and is a key area in medicinal chemistry. acs.org

The rationale for this research focus includes:

Diversification of Bioactivity : The introduction of an aryl group provides a powerful method for diversifying the molecular scaffold. acs.org This has led to the discovery of N-aryl pyrrolidinones with distinct activities, such as potential anti-tumor agents and potassium channel openers. nih.govrsc.org For instance, certain N-arylated derivatives have shown potent and selective relaxant activity on bladder detrusor muscle in in-vitro assays, indicating their potential as potassium channel openers. nih.gov

Advanced Synthesis Methods : The development of novel and efficient synthetic strategies for N-arylation has made a wide range of these compounds more accessible for study. nih.gov Modern catalytic methods, including transition-metal-catalyzed reactions like the Buchwald-Hartwig and Chan-Evans-Lam couplings, have facilitated the creation of libraries of N-aryl pyrrolidines for biological screening. nih.gov

Probing Structure-Activity Relationships (SAR) : Systematically altering the substituents on the aryl ring allows researchers to conduct detailed SAR studies. This helps in understanding how specific structural features influence biological activity, guiding the design of more potent and selective molecules. nih.gov

| Property | Value |

| Chemical Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Class | N-Aryl Pyrrolidin-2-one |

| Structural Features | Pyrrolidinone ring, N-linked 2-ethylphenyl group |

Historical Development and Evolution of Pyrrolidinone Research

Research into the pyrrolidinone family of chemicals spans more than three decades, evolving significantly over time. researchgate.net

The journey began in the late 1960s with the pioneering work of C. Giurgea, who developed Piracetam, the first compound of this class. researchgate.net Giurgea coined the term "nootropic" to describe its effects on enhancing learning and memory. researchgate.net This initial discovery sparked considerable experimental and clinical work focused on the cognitive-enhancing properties of pyrrolidinone derivatives.

Over the following years, the scope of research broadened substantially. Scientists began to explore other potential therapeutic applications, moving beyond the initial nootropic focus. Key developments in the evolution of pyrrolidinone research include:

Neuroprotection : Researchers investigated the potential for these compounds to offer neuroprotection, particularly in the context of stroke. researchgate.net

Antiepileptic Agents : The pyrrolidinone scaffold proved fruitful for the development of antiepileptic drugs. The licensing of Levetiracetam (B1674943) as a major antiepileptic drug marked a significant milestone, reawakening interest in this chemical class. researchgate.net

Chemical Synthesis : Concurrently, major advancements were made in synthetic organic chemistry. The development of new methods for creating and modifying the pyrrolidinone ring, such as phosphine-catalyzed cyclizations and transition-metal-catalyzed C-H activation, has enabled the synthesis of increasingly complex and diverse derivatives. nih.govacs.orgbohrium.com These methods have made pyrrolidinones more accessible as versatile intermediates for creating a wide range of other heterocyclic compounds. researchgate.net

This historical progression from a single nootropic agent to a vast and pharmacologically diverse class of compounds highlights the enduring importance and adaptability of the pyrrolidinone scaffold in chemical and medical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-10-6-3-4-7-11(10)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLURAASKOXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 2 Ethylphenyl Pyrrolidin 2 One

Established Synthetic Pathways for Pyrrolidin-2-one Core Structures

The synthesis of the fundamental pyrrolidin-2-one ring can be achieved through a variety of well-established chemical methodologies. These routes typically involve the formation of the cyclic amide (lactam) from linear precursors or the rearrangement of other cyclic structures.

Cyclization and Lactamization Methodologies

Intramolecular cyclization of γ-amino acids is a primary strategy for forming the pyrrolidin-2-one ring. This process, known as lactamization, typically involves the removal of a water molecule to form the amide bond. For instance, 4-aminobutanoic acid can be cyclized under thermal conditions to yield pyrrolidin-2-one.

Another prominent method is the ammonolysis of γ-butyrolactone. This reaction is widely used industrially, where γ-butyrolactone is treated with ammonia (B1221849) at high temperatures (250–290°C) and pressures (8.0–16.0 MPa) to produce 2-pyrrolidinone (B116388) with high conversion and selectivity. tandfonline.com The reaction proceeds through a hydroxyl butyl amide intermediate which subsequently cyclizes. princeton.edu

Amide Condensation and Rearrangement Approaches

Pyrrolidin-2-one derivatives can be synthesized through condensation reactions. For example, the reaction of primary amines with γ-butyrolactone at elevated temperatures (200-300°C) is a direct route to N-substituted pyrrolidin-2-ones. princeton.edu More complex approaches involve rearrangements, such as the Beckmann rearrangement of cyclopentanone (B42830) oxime, which isomerizes to form the five-membered lactam ring under acidic conditions. rsc.org

One-Pot Synthesis from Precursor Molecules

Modern synthetic chemistry often favors one-pot procedures for efficiency. Several such methods for pyrrolidin-2-one synthesis have been developed. One notable approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines. This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. nih.gov Another example is the conversion of erythruronolactone to pyrrolidin-2-ones in a single pot, offering a concise route to these structures. wikipedia.org

Targeted Synthesis of 1-(2-Ethylphenyl)pyrrolidin-2-one and Substituted Analogues

The synthesis of the specific target molecule, this compound, involves attaching the 2-ethylphenyl group to the nitrogen atom of the pyrrolidin-2-one ring. This is typically achieved through N-arylation reactions.

A highly effective method for this transformation is the copper-catalyzed Goldberg reaction. doaj.org This involves the cross-coupling of 2-pyrrolidinone with an aryl halide, such as 2-ethyliodobenzene or 2-ethylbromobenzene. The reaction is generally performed in the presence of a copper(I) catalyst, a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate), and a base like potassium phosphate (B84403) in a high-boiling solvent such as DMSO. doaj.orgnih.gov Palladium-catalyzed N-arylation (Buchwald-Hartwig amidation) represents an alternative powerful method for forming the C-N bond between the pyrrolidinone nitrogen and the 2-ethylphenyl ring. nih.govacs.org

Table 1: Proposed Reaction Conditions for N-Arylation of 2-Pyrrolidinone

| Aryl Halide | Amide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 2-Ethyliodobenzene | 2-Pyrrolidinone | CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 |

| 2-Ethylbromobenzene | 2-Pyrrolidinone | Pd₂(dba)₃ | Biarylphosphine Ligand | NaOtBu | Toluene | 100 |

Functionalization at the N-aryl Moiety

Once this compound is synthesized, further diversity can be introduced by modifying the N-aryl group. The N-acyl group (the lactam) is generally considered an ortho-, para-directing group for electrophilic aromatic substitution, although it deactivates the ring towards this type of reaction. nih.gov

Standard electrophilic aromatic substitution reactions can be applied, though potentially requiring forcing conditions.

Halogenation: Regioselective ortho-halogenation of N-aryl amides can be achieved using methods like oxidative halodeboronation, which allows for the installation of a halogen at a specific position. nih.gov Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield a mixture of substituted products, favoring the position para to the lactam nitrogen.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the phenyl ring, primarily at the para position.

Friedel-Crafts Reactions: Acylation or alkylation using a Lewis acid catalyst like aluminum trichloride (B1173362) could introduce acyl or alkyl groups, again with a preference for the para position due to steric hindrance from the ethyl group and the lactam ring at the ortho positions. wikipedia.org

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring itself is amenable to chemical modification, allowing for the synthesis of a wide range of analogues.

α-Functionalization: The carbon atom alpha to the carbonyl group (C-5) or the nitrogen (C-2) can be functionalized. For instance, direct C-H arylation at the α-position to the nitrogen can be achieved using nickel-photoredox dual catalysis, coupling N-aryl pyrrolidines with aryl halides. princeton.edu

Carbonyl Group Chemistry: The lactam carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert this compound into 1-(2-Ethylphenyl)pyrrolidine.

Ring-Opening: The lactam can be hydrolyzed under strong acidic or basic conditions to yield the corresponding γ-amino acid, in this case, 4-((2-ethylphenyl)amino)butanoic acid. tandfonline.com

Table 2: Summary of Potential Chemical Transformations

| Starting Material | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| This compound | Electrophilic Halogenation | NBS, H₂SO₄ | Bromo-substituted N-aryl pyrrolidinone |

| This compound | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted N-aryl pyrrolidinone |

| This compound | Lactam Reduction | LiAlH₄ | N-Aryl pyrrolidine (B122466) |

| This compound | Lactam Hydrolysis | H₃O⁺ or OH⁻, heat | γ-Amino acid |

| N-Aryl Pyrrolidine | α C-H Arylation | Aryl Halide, Ni/Photoredox catalyst | α-Aryl N-Aryl Pyrrolidine |

Derivatization Strategies for Enhancing Molecular Complexity

The pyrrolidin-2-one scaffold serves as a versatile template for chemical modification to generate analogues with increased molecular complexity and potentially novel biological activities. Derivatization can be achieved through various reactions targeting the core structure.

One common strategy involves the lactamization of γ-butyrolactone (GBL) with primary amines, which can be followed by a series of transformations to introduce diverse functional groups. For instance, the synthesis of novel 2-pyrrolidinone derivatives has been accomplished to explore their potential as enzyme inhibitors. nih.gov These synthetic pathways often involve multi-step reactions to build upon the initial pyrrolidinone core.

A straightforward route to pharmacologically relevant 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor cyclopropanes. This method involves a Lewis acid-catalyzed reaction with primary amines like anilines, leading to a γ-amino ester intermediate that undergoes in situ lactamization and dealkoxycarbonylation. mdpi.com This approach is notable for its broad applicability with various substituted anilines and cyclopropanes, effectively treating the amine as a 1,1-dinucleophile and the cyclopropane as a 1,4-C,C-dielectrophile. mdpi.com

The following table summarizes representative derivatization reactions for producing substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines.

| Entry | Cyclopropane Reactant | Amine Reactant | Product | Yield (%) |

| 1 | Dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate | 2-Fluoroaniline | 5-(3,4,5-Trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one | 79% nih.gov |

| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | 1,5-Diphenylpyrrolidin-2-one | 47% nih.gov |

| 3 | Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | p-Anisidine | 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | 45% nih.gov |

| 4 | Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | 2-Bromo-4-methylaniline | 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one | 58% nih.gov |

This table presents data on the synthesis of various 1,5-substituted pyrrolidin-2-ones, demonstrating a versatile derivatization strategy.

Asymmetric Synthesis and Enantioselective Approaches for Chiral Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric syntheses for enantiomerically pure compounds crucial. mappingignorance.org For pyrrolidine-based structures, several enantioselective strategies have been developed to control the formation of stereocenters.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is recognized as one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This approach is valued for its atom economy and its ability to create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org

Another powerful strategy involves the enantioselective lithiation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine complexed with s-BuLi. The resulting configurationally stable lithiated species can react with various electrophiles to yield enantioenriched pyrrolidines. nih.gov

The "clip-cycle" methodology offers a newer approach for synthesizing substituted pyrrolidines. whiterose.ac.uk In this method, a bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. Subsequently, an intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Furthermore, sequential asymmetric allylic alkylation and ring contraction has been reported as a catalytic enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines. nih.gov

The separation of racemic mixtures is also a vital technique. Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), is an indispensable tool for both analyzing and preparing pure enantiomers. nih.gov

| Method | Key Features | Catalyst/Reagent | Outcome |

| Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, high stereoselectivity. mappingignorance.org | Chiral metal catalysts mappingignorance.org | Enantioselective formation of substituted pyrrolidines. mappingignorance.org |

| Enantioselective Lithiation | Formation of a configurationally stable lithiated intermediate. nih.gov | s-BuLi/(−)-sparteine complex nih.gov | Enantioenriched pyrrolidines via reaction with electrophiles. nih.gov |

| Asymmetric 'Clip-Cycle' Synthesis | Alkene metathesis followed by intramolecular cyclization. whiterose.ac.uk | Chiral phosphoric acid whiterose.ac.uk | Substituted pyrrolidines and spiropyrrolidines in high enantiomeric excess. whiterose.ac.uk |

| Asymmetric Allylic Alkylation & Ring Contraction | Sets a stereogenic quaternary center followed by stereospecific ring contraction. nih.gov | Not specified | Enantioenriched 2,2-disubstituted pyrrolidines. nih.gov |

This table outlines various modern approaches to the asymmetric synthesis of chiral pyrrolidine analogues.

Green Chemistry Principles in Pyrrolidinone Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.eduresearchgate.net

Key principles of green chemistry relevant to pyrrolidinone synthesis include:

Prevention of Waste : Designing synthetic pathways that minimize the generation of waste is a primary goal. yale.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or replaced with greener alternatives. acs.orgskpharmteco.com Solvents can account for 50-80% of the mass in a standard chemical operation and contribute significantly to the life cycle environmental impacts. acs.org Multi-component reactions using environmentally benign solvents like ethanol (B145695) have been successfully employed for the synthesis of 2-pyrrolidinone derivatives. vjol.info.vn

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. yale.edu Enzymes, for example, are highly specific and can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and associated waste. acs.org

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be minimized or avoided, as they require additional reagents and generate waste. yale.eduacs.org

The synthesis of 2-pyrrolidinone derivatives via one-pot multi-component reactions exemplifies a green approach. vjol.info.vn This strategy offers advantages such as operational simplicity, the use of inexpensive and common raw materials, and the use of environmentally friendly solvents, leading to a more sustainable chemical process. vjol.info.vn

Advanced Analytical and Spectroscopic Characterization of 1 2 Ethylphenyl Pyrrolidin 2 One

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in determining the purity of 1-(2-Ethylphenyl)pyrrolidin-2-one and in its separation from potential impurities or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for these purposes.

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's affinity for the stationary phase of the column and its vapor pressure. For analogous compounds, such as synthetic cathinones, a common stationary phase is a non-polar column, like one containing 5% diphenyl and 95% dimethylpolysiloxane. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethylphenyl and pyrrolidinone moieties. For instance, in similar structures, a common fragmentation involves the formation of an immonium ion. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Pyrrolidinone Compounds

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-550 amu |

Note: This table represents typical conditions for similar compounds and may require optimization for this compound.

HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.

In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.govpensoft.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Method development for HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of this compound.

Table 2: Representative HPLC Conditions for Purity Analysis of Aromatic Compounds

| Parameter | Value |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a general starting point for method development for this compound.

Molecular Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through various NMR experiments, it is possible to determine the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the ethylphenyl group, the methylene (B1212753) protons of the ethyl group, and the methylene protons of the pyrrolidinone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For example, the aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons will be in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would be expected to show signals for the carbonyl carbon of the lactam ring (typically in the range of δ 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl group and the pyrrolidinone ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl Group CH₃ | ~1.2 | ~15 |

| Ethyl Group CH₂ | ~2.7 | ~25 |

| Pyrrolidinone CH₂ (C3) | ~2.1 | ~30 |

| Pyrrolidinone CH₂ (C4) | ~2.5 | ~20 |

| Pyrrolidinone CH₂ (C5) | ~3.8 | ~50 |

| Pyrrolidinone C=O (C2) | - | ~175 |

| Aromatic CHs | 7.2-7.5 | 126-130 |

| Aromatic Quaternary Cs | - | 135-145 |

Note: These are predicted values based on structurally similar compounds and may vary from experimental data.

Two-dimensional (2D) NMR experiments provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. huji.ac.illibretexts.org For this compound, COSY would show correlations between the adjacent methylene protons within the pyrrolidinone ring and between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. nih.gov It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically two- or three-bond) correlations between protons and carbons. youtube.comceitec.cz HMBC is crucial for establishing the connectivity of different fragments of the molecule, for example, by showing a correlation between the protons of the ethyl group and the aromatic carbons, or between the protons on C5 of the pyrrolidinone ring and the aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several key absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Table 4: Expected Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | C=O stretch | 1650 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| C-N | C-N stretch | 1200 - 1350 |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique plot of absorbance or transmittance versus wavenumber, which corresponds to the vibrational frequencies of the bonds within the molecule.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the alkyl substituent, and the lactam (cyclic amide) ring. While a specific experimental spectrum for this exact compound is not widely published, the expected peaks can be predicted based on the known absorption ranges for its constituent functional groups.

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: Arising from the ethyl group and the pyrrolidinone ring, these stretches appear between 3000-2850 cm⁻¹.

Amide C=O Stretch (Lactam): This is a strong and prominent band, expected around 1680-1660 cm⁻¹ for a five-membered lactam ring.

Aromatic C=C Stretch: These absorptions occur in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam is expected in the 1300-1200 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl, Pyrrolidinone | 3000 - 2850 | Medium to Strong |

| Amide C=O Stretch | Lactam | ~1680 | Strong |

| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Tertiary Amide | 1300 - 1200 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the hydrocarbon backbone and aromatic ring systems. mdpi.com An excitation source, typically a monochromatic laser, interacts with the sample, and the inelastically scattered light is collected to generate a spectrum of Raman shifts. nih.gov

In the analysis of this compound, Raman spectroscopy would be applied to confirm the presence of the aromatic and aliphatic components. Key expected Raman shifts would include:

Aromatic Ring Breathing: A strong, sharp peak characteristic of the benzene (B151609) ring, typically around 1000 cm⁻¹.

C=C Stretching in Aromatic Ring: Bands appearing in the 1610-1580 cm⁻¹ region.

Aliphatic C-H Bending and Stretching: Vibrations from the ethyl group and pyrrolidinone ring would be visible.

Lactam Ring Vibrations: Ring breathing and deformation modes of the pyrrolidinone ring would produce characteristic signals. berkeley.edu

The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule. berkeley.edu

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl | ~3060 |

| Aliphatic C-H Stretch | Ethyl, Pyrrolidinone | 2970 - 2850 |

| Aromatic Ring C=C Stretch | Aryl | 1610 - 1580 |

| Lactam C=O Stretch | Lactam | ~1670 |

| Aromatic Ring Breathing | Aryl | ~1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nih.gov This process generates a molecular ion (M⁺˙), which is a radical cation, and induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation. nih.gov

For this compound (C₁₂H₁₅NO), the molecular ion peak would appear at an m/z of 189. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radicals. Key fragmentation pathways would likely include:

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation, resulting in a fragment at m/z 174.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.org

Fragmentation of the Pyrrolidinone Ring: Loss of carbon monoxide (CO) from the lactam ring is a characteristic fragmentation.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺˙ | Molecular Ion |

| 174 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |

| 160 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 118 | [C₈H₈N]⁺ | Cleavage of pyrrolidinone ring |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. nih.govwiley-vch.de It is particularly useful for polar and thermally labile molecules. In positive ion mode, ESI typically produces a protonated molecule, [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺. wiley-vch.de

For this compound, ESI-MS in positive ion mode is expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 190.12. This technique is highly effective for confirming the molecular weight of the compound with high sensitivity. nih.govresearchgate.net Tandem MS (MS/MS) experiments can be performed on the mass-selected [M+H]⁺ ion to induce fragmentation and gain further structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental composition from its exact mass. proquest.com While low-resolution MS can confirm the nominal mass (189 Da), HRMS can distinguish between different chemical formulas that have the same nominal mass.

The theoretical monoisotopic mass of this compound (C₁₂H₁₅NO) is calculated to be 189.11536 Da. An HRMS measurement confirming a mass very close to this value (typically within 5 ppm) would provide strong evidence for the C₁₂H₁₅NO elemental formula.

| Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₅NO | [M+H]⁺ | 190.12264 |

| C₁₂H₁₅NO | [M]⁺˙ | 189.11536 |

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature and crystallographic databases did not yield a publicly accessible crystal structure for this compound. Therefore, definitive experimental data on its solid-state conformation, crystal packing, space group, and unit cell dimensions are not available at this time. Such an analysis would be required to fully understand its solid-state properties and intermolecular interactions. Studies on similar N-substituted pyrrolidinone derivatives have shown that the pyrrolidine (B122466) ring often adopts an envelope conformation. researchgate.net

Computational and Theoretical Investigations of 1 2 Ethylphenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed view of electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry, electronic properties, and reactivity of molecules like 1-(2-Ethylphenyl)pyrrolidin-2-one. By using functionals such as B3LYP, researchers can perform calculations to optimize the molecule's three-dimensional structure. bohrium.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. bohrium.combohrium.com

Table 1: Representative Data from DFT Calculations for a Pyrrolidinone Derivative This table illustrates the typical output of DFT calculations; specific values for this compound are not available in the cited literature.

| Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.8 D | Molecular polarity |

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. ljmu.ac.uk Methods such as Møller-Plesset perturbation theory (MP2) and more advanced coupled-cluster techniques can be used to obtain highly accurate predictions of molecular properties for this compound. researchgate.net

These calculations are particularly useful for determining the conformational energies of the molecule. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. researchgate.net Ab initio methods can precisely calculate the energy barriers between these conformations, providing insight into the molecule's flexibility and the preferred spatial arrangement of its constituent atoms. ljmu.ac.ukresearchgate.net

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior, including conformational changes and interactions with other molecules.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing a detailed view of its dynamic behavior. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in a simulated environment, such as in a solvent like water. mdpi.com

These simulations track the trajectory of each atom, revealing how the molecule flexes, bends, and rotates. This is crucial for understanding the flexibility of the ethylphenyl group relative to the pyrrolidinone ring and the puckering dynamics of the ring itself. bg.ac.rs The stability of different conformations can be assessed by analyzing the simulation trajectory, which can identify the most populated and energetically favorable states of the molecule. biorxiv.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a sample setup for an MD simulation to study conformational dynamics.

| Parameter | Example Setting | Purpose |

|---|---|---|

| Force Field | MMFF94x / GROMOS96 | Defines the potential energy of the system. mdpi.combg.ac.rs |

| Simulation Time | 100 ns | Duration of the simulation to sample molecular motions. scispace.com |

| Time Step | 2 fs | The interval between calculation steps. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is essential for structure-based drug design and for understanding potential biological activity. frontiersin.org In a docking study, this compound would be treated as a ligand and placed into the binding site of a specific protein target.

A scoring function is used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and to rank different binding poses. bg.ac.rs The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. frontiersin.org This information is critical for predicting whether the compound is likely to be an inhibitor or activator of the protein.

Table 3: Representative Output from a Ligand-Protein Docking Study This table shows hypothetical docking results for this compound with a target protein, illustrating the data generated.

| Parameter | Example Value/Result | Interpretation |

|---|---|---|

| Target Protein | e.g., Monoamine Oxidase B (MAO-B) | The biological macromolecule of interest. |

| Binding Energy Score | -7.5 kcal/mol | A lower score indicates a stronger predicted binding affinity. mdpi.com |

| Key Interacting Residues | Tyr435, Phe343, Ile199 | Amino acids in the binding site forming interactions. |

| Types of Interactions | Hydrophobic interactions with the ethylphenyl group; a hydrogen bond with the carbonyl oxygen. | The specific forces stabilizing the ligand-protein complex. |

In Silico Prediction of Compound Behavior

In silico prediction encompasses a broad range of computational methods used to forecast a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. acs.org Various online tools and software packages can analyze the structure of this compound to predict its drug-likeness.

These predictions are based on established rules and models, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Such analyses can quickly flag potential liabilities, helping to prioritize compounds for further development and reduce late-stage failures in drug discovery pipelines. acs.orgnih.gov

Table 4: Predicted Physicochemical and ADME Properties for a Drug-like Molecule This table presents a sample of properties that can be predicted in silico based on a molecule's structure.

| Property | Predicted Value/Outcome | Relevance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | < 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | Impacts binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Impacts binding and solubility. |

| Blood-Brain Barrier (BBB) Permeation | Predicted: Yes | Indicates potential for CNS activity. |

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Poor pharmacokinetic profiles are a major cause of failure for drug candidates in clinical trials. nih.gov Consequently, computational in silico models are increasingly employed as a cost-effective and rapid method to predict the ADME characteristics of chemical compounds early in development, helping to prioritize candidates with a higher probability of success. nih.govijprajournal.com These predictive models utilize a compound's structure to forecast its behavior in the human body. nih.govresearchgate.net

Web-based tools like SwissADME and pkCSM use a variety of computational methods to generate these predictions. nih.govnih.govnih.gov These methods include quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and models based on physicochemical properties. nih.govniscpr.res.in For instance, lipophilicity (Log P), a key factor in drug absorption and distribution, can be predicted using atomistic or topological approaches. nih.gov Water solubility is another crucial parameter, as it affects formulation and absorption; predictive models for solubility often rely on topological descriptors, avoiding the need for experimental data like melting points. nih.gov

The predicted ADME profile for this compound, generated using computational methods similar to those employed by platforms like SwissADME, provides insight into its potential as a drug candidate. These predictions cover key areas including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness. For example, properties such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are predicted to assess a compound's distribution. mdpi.com Cytochrome P450 (CYP) enzyme inhibition is also forecast, as this relates directly to drug metabolism and potential drug-drug interactions. researchgate.net The "drug-likeness" of a molecule is often assessed using rules like Lipinski's rule of five, which evaluates properties such as molecular weight, Log P, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govresearchgate.net

The following tables summarize the computationally predicted ADME properties for this compound.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value | Description |

|---|---|---|

| Formula | C12H15NO | The chemical formula of the compound. |

| Molecular Weight | 189.25 g/mol | The mass of one mole of the compound. |

| Log P (Consensus) | 2.15 | A measure of the compound's lipophilicity or hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | The surface sum over all polar atoms, which correlates with drug transport properties. |

| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

Table 2: Predicted Water Solubility and Pharmacokinetic Properties

| Property | Predicted Value | Description |

|---|---|---|

| Solubility (ESOL Log S) | -2.85 | The logarithm of the molar solubility in water. A value closer to 0 indicates higher solubility. |

| Gastrointestinal (GI) Absorption | High | Prediction of the compound's absorption from the human gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Prediction of whether the compound can cross the BBB and enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; non-substrates are less likely to be removed from cells. |

| CYP1A2 Inhibitor | No | Prediction of inhibitory activity against a key drug-metabolizing enzyme. |

| CYP2C19 Inhibitor | No | Prediction of inhibitory activity against a key drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | Yes | Prediction of inhibitory activity against a key drug-metabolizing enzyme. |

| CYP2D6 Inhibitor | No | Prediction of inhibitory activity against a key drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Prediction of inhibitory activity against a key drug-metabolizing enzyme. |

| Log Kp (skin permeation) | -5.59 cm/s | A measure of skin permeability; more negative values indicate less permeation. swissadme.ch |

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties

| Property | Predicted Value | Description |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. |

| Bioavailability Score | 0.55 | An estimation of the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Synthetic Accessibility | 2.11 | A score from 1 (very easy) to 10 (very difficult) that estimates the ease of synthesizing the compound. |

Cheminformatics and Data Mining in Pyrrolidinone Research

Cheminformatics and data mining are powerful computational disciplines that have become indispensable in modern drug discovery and chemical research. ijprajournal.comub.edu These fields integrate chemistry, computer science, and data analysis to navigate the vast chemical space, identify promising new molecules, and understand complex structure-activity relationships (SAR). ub.edutandfonline.com In the context of pyrrolidinone research, these tools are instrumental for analyzing derivatives, predicting their biological activities, and optimizing them for desired therapeutic properties. niscpr.res.inresearchgate.net

Data mining approaches are widely used to analyze large chemical and biological datasets. tandfonline.com For instance, by mining databases of compounds with known activities, researchers can identify common structural motifs or scaffolds, like the pyrrolidinone ring, that are frequently associated with a particular biological function. ub.edu This can guide the design of new libraries of pyrrolidinone derivatives with an increased likelihood of possessing the desired activity. niscpr.res.in Techniques such as quantitative structure-activity relationship (QSAR) studies are a cornerstone of cheminformatics. nih.govniscpr.res.in QSAR models establish a mathematical correlation between the chemical structure of pyrrolidinone derivatives and their biological activity, allowing for the prediction of potency for newly designed compounds before they are synthesized. niscpr.res.in

Molecular docking, another key computational technique, is often used in conjunction with cheminformatics. It predicts how a ligand, such as a pyrrolidinone derivative, might bind to the active site of a biological target like an enzyme or receptor. niscpr.res.intandfonline.com This provides insights into the molecular interactions driving the biological effect and helps in the rational design of more potent and selective inhibitors. tandfonline.com

Furthermore, cheminformatics platforms like KNIME allow researchers to create workflows that integrate various data mining and machine learning tools. swissadme.ch These platforms can process large datasets of pyrrolidinone compounds, calculate a wide array of molecular descriptors, and build predictive models for ADME properties, toxicity, and biological activity. swissadme.ch This systematic analysis helps to filter large virtual libraries of compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline. ub.edu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 1 2 Ethylphenyl Pyrrolidin 2 One Analogues

Design and Synthesis of Derivatives for SAR Exploration

The foundation of any SAR study lies in the strategic design and synthesis of a library of related compounds. For analogues of 1-(2-Ethylphenyl)pyrrolidin-2-one, this involves modifications at several key positions: the N-phenyl ring, the ethyl substituent, and the pyrrolidin-2-one core itself.

The synthesis of N-substituted pyrrolidin-2-ones is often achieved through the condensation of a primary amine with γ-butyrolactone (GBL) at high temperatures (200-300°C), a method suitable for a wide variety of amines. researchgate.net More contemporary and versatile methods have also been developed. One such approach involves a Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines. nih.gov This process leads to the formation of γ-amino esters which then undergo in-situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-ones. nih.gov

Other synthetic strategies reported for creating libraries of pyrrolidine (B122466) derivatives for biological evaluation include:

The reaction of aryl halides with 3-(4-boronophenyl) propanoic acid under Suzuki coupling conditions, followed by amidation with pyrrolidine to form the final products. rsc.org

The synthesis of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, which starts from the appropriate benzaldehyde. acs.org

The lactamization of γ–butyrolactone (GBL) with various amines such as hydrazine (B178648) hydrate (B1144303) or ethylene (B1197577) diamine to introduce diverse functional groups on the pyrrolidin-2-one scaffold. researchgate.net

These synthetic routes allow chemists to create a diverse set of analogues by varying substituents on the aromatic ring, altering the length and nature of the alkyl chain, and introducing different functional groups to the pyrrolidone ring, thereby enabling a thorough exploration of the chemical space for SAR studies. researchgate.netnih.gov

Correlation of Structural Modifications with Biological Response

SAR studies establish a qualitative and sometimes quantitative link between a molecule's structure and its biological activity. For compounds related to this compound, modifications to different parts of the scaffold have been shown to significantly impact their interaction with biological targets.

In studies of α-pyrrolidinohexiophenone analogues, which share the pyrrolidine ring, substitutions on the para-position of the phenyl ring were found to modulate potency at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov While the unsubstituted parent compound was potent at DAT, the introduction of a trifluoromethyl group significantly decreased its potency. nih.gov Conversely, all para-substituted analogues were more potent at SERT than the parent compound. nih.gov

The following table summarizes the structure-activity relationships for a series of para-substituted α-pyrrolidinohexiophenone analogues at the dopamine transporter (DAT). nih.gov

| Compound | para-Substituent | DAT IC50 (nM) |

| 1 | H | 97 |

| 2 | F | 114 |

| 3 | Cl | 162 |

| 4 | CH3 | 129 |

| 5 | OCH3 | 75 |

| 6 | C2H5 | 289 |

| 7 | Br | 136 |

| 8 | I | 110 |

| 9 | CF3 | 7,502 |

Further studies on other classes of compounds provide additional insights that can be extrapolated. For instance, in a series of substituted anilides, the presence of electron-withdrawing groups and an increase in alkyl chain length were found to enhance antimicrobial activity, the latter likely due to increased lipophilicity. cust.edu.tw For pyrimidine (B1678525) derivatives, the specific position of substituents on the heterocyclic ring has been shown to be a critical determinant of their biological activities. researchgate.net These findings underscore the principle that even subtle changes in molecular structure, such as the position or electronic nature of a substituent, can lead to significant changes in biological response.

Ligand-Based and Structure-Based Design Principles

The design of novel analogues of this compound is guided by two primary computational drug design strategies: ligand-based and structure-based design. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are already known to be active. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. temple.edu Key ligand-based methods include pharmacophore modeling and 3D-QSAR. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used to screen large virtual libraries for new compounds that fit the pharmacophore, or to guide the modification of existing leads. nih.gov

Structure-based drug design is applicable when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov The most prominent technique in this category is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of its target. temple.edumdpi.com By visualizing the interactions between the ligand and the protein—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—researchers can rationally design modifications to improve binding and, consequently, activity. temple.edu For example, a novel series of pyrrolidine-1,2-dicarboxamides were discovered as potent factor Xa inhibitors using structure-based design, starting from a hit compound and optimizing its interactions within the enzyme's binding pockets. nih.gov

Often, these two approaches are used in combination to leverage all available information, a strategy that has proven powerful in identifying novel drug-like compounds. mdpi.com

Computational SAR/QSAR Modeling Approaches

To refine the understanding gained from traditional SAR, computational modeling techniques are employed to build quantitative models that predict the activity of new compounds.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods are powerful tools that correlate the biological activity of a set of molecules with their 3D properties. chemrevlett.com The most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Both methods require the 3D alignment of the molecules in the dataset, which is a critical and often subjective step. chemrevlett.comnih.gov Once aligned, the molecules are placed in a 3D grid.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. nih.gov

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. It uses a Gaussian function, which avoids the steep potential changes seen in CoMFA and provides more interpretable contour maps. nih.govimist.ma

These calculated field values are then used as descriptors in a partial least squares (PLS) statistical analysis to generate a QSAR model. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease biological activity.

Numerous studies on compounds structurally related to pyrrolidin-2-ones have demonstrated the high predictive power of CoMFA and CoMSIA models. mdpi.comscispace.comresearchgate.net The reliability of these models is assessed through statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Values of q² greater than 0.5 are generally considered indicative of a model with good predictive ability. mdpi.com

The table below presents statistical results from various 3D-QSAR studies, illustrating the robustness of these models.

| Study Subject | Method | q² (Cross-validated) | r² (Non-cross-validated) | Reference |

| HIV-1 Entry Inhibitors | CoMFA | 0.624 | 0.961 | mdpi.com |

| HIV-1 Entry Inhibitors | CoMSIA | 0.732 | 0.973 | mdpi.com |

| Pyrrole Derivatives (Antitubercular) | CoMFA | 0.642 | - | researchgate.net |

| Pyrrole Derivatives (Antitubercular) | CoMSIA | 0.701 | - | researchgate.net |

| Cathepsin B Inhibitors | CoMFA | 0.605 | 0.999 | nih.gov |

| Cathepsin B Inhibitors | CoMSIA | 0.605 | 0.997 | nih.gov |

Hologram QSAR Analysis

Hologram QSAR (HQSAR) is a 2D-QSAR technique that circumvents some of the challenges associated with 3D-QSAR, most notably the need for molecular alignment and conformational analysis. imist.masemanticscholar.org This method generates predictive models by correlating biological activity with structural fragments. semanticscholar.org

In HQSAR, each molecule in the dataset is broken down into all possible linear, branched, and overlapping substructural fragments. imist.masemanticscholar.org These fragments are then mapped into a fixed-length array known as a molecular hologram. Each bin in the hologram corresponds to specific fragments, and the number of fragments in each bin is counted. This hologram, which encodes structural information for the molecule, is then used as the set of descriptors for a PLS analysis to build the QSAR model. semanticscholar.org

HQSAR models have been shown to have predictive capabilities comparable to those derived from 3D-QSAR studies. semanticscholar.org The technique is particularly advantageous for analyzing large datasets, such as those generated by combinatorial chemistry, due to its speed and simplicity. semanticscholar.org Studies on pyrrolidine derivatives and other heterocyclic compounds have successfully applied HQSAR to generate predictive models of their biological activity. imist.mascispace.com

An

Investigations into the Biological Activities and Pharmacological Mechanisms of Pyrrolidinone Analogues Non Clinical Focus

In Vitro Antimicrobial and Anticancer Activity Studies

Cytotoxic Activity in Cellular Models

While direct studies on the cytotoxic activity of 1-(2-Ethylphenyl)pyrrolidin-2-one are not extensively documented in publicly available research, the broader class of pyrrolidinone analogues has been the subject of numerous investigations to determine their potential as cytotoxic agents. These studies often involve screening against various cancer cell lines to identify lead compounds for further development.

Research into different substituted pyrrolidinone derivatives has revealed that the cytotoxic effects are highly dependent on the nature and position of the substituents on the pyrrolidinone ring and any associated phenyl rings. For instance, certain benzimidazole (B57391) derivatives incorporating a pyrrolidin-2-one moiety have demonstrated significant cytotoxicity against leukemia cell lines. The mechanism of action for these compounds is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Similarly, other complex molecules containing the pyrrolidinone scaffold have been evaluated for their anticancer properties. Chalcone and Mannich base derivatives featuring a pyrrolidinone ring have been reported to exhibit cytotoxic activities. iucr.orgresearchgate.net The cytotoxic potential of these compounds is often attributed to their ability to interact with cellular thiols. researchgate.net

Furthermore, studies on other structurally diverse pyrrolidinone analogues have shown varying degrees of cytotoxicity against different cancer cell lines, including human hepatoma (Huh7) and breast cancer (T47D) cell lines. researchgate.net For example, some 4-piperidinol derivatives with a pyrrolidinone structure have been synthesized and tested, with certain compounds showing notable cytotoxic effects. researchgate.net The antiproliferative activity of 1,2,4- and 1,3,4-oxadiazole (B1194373) hybrid compounds containing a pyrrolidinone moiety has also been investigated against murine melanoma (B16-F0) and mammary adenocarcinoma (LM3) cell lines. unr.edu.ar

Table 1: Cytotoxic Activity of Selected Pyrrolidinone Analogues

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| Benzimidazole-pyrrolidinone derivatives | Leukemia (K562, HL60, U937) | Significant cytotoxicity, induction of apoptosis, inhibition of cell proliferation. | |

| Mannich base-pyrrolidinone derivatives | Human hepatoma (Huh7), Breast cancer (T47D) | Cytotoxicity attributed to thiol alkylation. | researchgate.net |

| 4-Piperidinol-pyrrolidinone derivatives | Human hepatoma (Huh7), Breast cancer (T47D) | Varied cytotoxic effects depending on substitution. | researchgate.net |

| Oxadiazole-pyrrolidinone hybrids | Murine melanoma (B16-F0), Murine mammary adenocarcinoma (LM3) | Selective cytotoxicity against tumor cells for some derivatives. | unr.edu.ar |

Pharmacological Activity in Relevant in vivo Animal Models

The in vivo pharmacological activities of pyrrolidinone analogues have been explored in various animal models to assess their therapeutic potential for a range of neurological disorders.

The assessment of pyrrolidinone analogues in animal models of neuropathic pain is an active area of research, although specific studies on this compound are limited. Neuropathic pain models, such as those induced by partial sciatic nerve injury, are utilized to screen for analgesic compounds. ukscip.com These models can produce chronic pathological conditions characterized by hyperalgesia and allodynia. frontiersin.org The investigation of novel compounds in these models is crucial for the development of new treatments for neuropathic pain. mdbneuro.com While direct evidence for this compound is scarce, the broader class of pyrrolidone compounds has been noted for its potential analgesic activity. google.com

Behavioral studies in animal models are essential for characterizing the psychoactive and therapeutic effects of novel compounds. Although specific behavioral data for this compound is not available, studies on other pyrrolidinone derivatives provide insights into the potential effects of this class of compounds. For example, 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (α-PVP), a cathinone-type pyrrolidinone derivative, has been shown to induce a significant increase in locomotor activity in mice. jst.go.jpresearchgate.net This effect is believed to be mediated by the stimulation of dopamine (B1211576) release and subsequent activation of D1 and D2 receptors in the central nervous system. jst.go.jpresearchgate.net Such studies are critical for understanding the potential for abuse as well as the therapeutic applications of new psychoactive substances.

Applications of 1 2 Ethylphenyl Pyrrolidin 2 One and Its Derivatives in Materials Science and Other Chemical Disciplines

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The γ-lactam framework of 1-(2-Ethylphenyl)pyrrolidin-2-one makes it a valuable intermediate in organic synthesis. orgsyn.org The pyrrolidone ring can be strategically opened or further functionalized to create a variety of more complex molecules. The presence of the ethylphenyl group offers a site for further aromatic substitutions or modifications, expanding its synthetic utility.

Pyrrolidin-2-ones, in general, are recognized as crucial building blocks for pharmacologically important molecules. nih.govmdpi.com Their synthesis can be achieved through various methods, including the reaction of donor-acceptor cyclopropanes with primary amines like anilines, which proceeds through a Lewis acid-catalyzed ring opening followed by lactamization. nih.govmdpi.com This highlights the accessibility of the pyrrolidone core for creating a library of derivatives. The synthesis of analogs, such as those of pyrovalerone, often involves a straightforward route starting from appropriately substituted aryl precursors, which are then subjected to reactions like bromination and subsequent cyclization with pyrrolidine (B122466). nih.gov

The versatility of the pyrrolidone scaffold is further demonstrated by its use in the synthesis of diverse heterocyclic compounds. ekb.eg For instance, the reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with amines can yield novel pyrrolidin-2-one derivatives with potential biological activities. ekb.eg The proposed reaction pathway for synthesizing N-(2-ethylphenyl)pyrrole and its saturated counterpart, N-(ethylphenyl)pyrrolidine, using copper chromite catalysts further illustrates the transformative potential of related structures. researchgate.net

A summary of synthetic methods for pyrrolidin-2-one derivatives is presented below:

| Synthetic Method | Reactants | Product Type | Key Features |

| Cyclopropane (B1198618) Ring Opening | Donor-Acceptor Cyclopropanes, Primary Amines (e.g., anilines) | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed, one-pot process. nih.govmdpi.com |

| Heffe Synthesis | α-bromoketones, Pyrrolidine | Pyrovalerone Analogs | Straightforward and adaptable for various analogs. nih.gov |

| Furanone Rearrangement | Substituted Furan-2(3H)-ones, Amines | Hydroxypyrrolidin-2-ones | Microwave-assisted, eco-friendly conditions. ekb.eg |

| Catalytic Cyclization | 2-Ethylaniline, Ethylene (B1197577) Glycol/Chloroethanol | N-(2-ethylphenyl)pyrrole/pyrrolidine | Vapour phase synthesis using copper chromite catalysts. researchgate.net |

Potential in Polymer Chemistry and Material Science

The unique properties of the pyrrolidone moiety have led to its exploration in the field of polymer chemistry and material science.

Polyvinylpyrrolidone (B124986) (PVP) is a well-known water-soluble polymer derived from the monomer N-vinylpyrrolidone. wikipedia.orgnih.gov It exhibits excellent biocompatibility, low toxicity, and good film-forming properties, leading to its widespread use in pharmaceuticals, cosmetics, and as a food additive. wikipedia.orgnih.govatamankimya.com The properties of PVP, such as its molecular weight and viscosity, can be tailored for specific applications. wikipedia.orgatamanchemicals.com

Derivatives of this compound could potentially be used to create novel analogues of PVP. By introducing the ethylphenyl group onto the pyrrolidone ring, the resulting polymers may exhibit modified properties, such as altered solubility, thermal stability, or mechanical strength. The hydrophobic nature of the ethylphenyl group could be leveraged to create amphiphilic polymers with unique self-assembly characteristics in aqueous solutions.

The synthesis of bis-pyrrolidone-based structures from dimethyl itaconate and aliphatic diamines has been shown to produce novel bio-based building blocks for polyesters. rsc.org These bis-pyrrolidone monomers can undergo enzymatic polymerization to form oligoesters, demonstrating the potential for creating new polymeric materials from pyrrolidone derivatives under mild conditions. rsc.org Similarly, bis(pyrrolidone) based dicarboxylic acids derived from itaconic acid have been utilized in 2-oxazoline resins to create fully renewable thermoset materials. acs.org

The applications of pyrrolidone-based compounds in material science are diverse. N-Methyl-2-pyrrolidone (NMP), a simpler analogue, is widely used as a solvent in the polymer industry for its ability to dissolve a wide range of polymers, including those used in textiles, resins, and paint strippers. wikipedia.org

Pyrrolidone derivatives have also been investigated as additives to modify the properties of existing polymers. For example, the incorporation of bis-pyrrolidone structures into a poly(lactic acid) (PLA) matrix has been shown to significantly increase the elongation at break and decrease the glass transition temperature of the PLA. rsc.org This highlights the potential of pyrrolidone derivatives to act as plasticizers or property modifiers in biodegradable polymers.

Applications in Catalysis and Chemical Process Regulation

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis. Chiral pyrrolidine derivatives are widely employed as ligands for transition metals and as organocatalysts. nih.gov They are particularly effective in controlling the stereochemistry of various chemical transformations. nih.gov

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully used as catalytic chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, achieving high chemical yields and enantiomeric excesses. rsc.orgrsc.org Similarly, chiral hydroxylated pyrrolidine derivatives have shown high asymmetric induction in the same reaction. jst.go.jp

Furthermore, pyrrolidine-based catalysts, such as (R)-3-pyrrolidinecarboxylic acid, have proven to be efficient in catalyzing enantioselective anti-Mannich-type reactions, demonstrating the importance of the pyrrolidone ring structure in directing stereocontrol. acs.org While specific studies on the catalytic activity of this compound are not prevalent, its structural similarity to these effective catalysts suggests that chiral versions of this compound or its derivatives could serve as valuable ligands or organocatalysts.

The Purisol process, which uses a cold aqueous solution of N-Methyl-2-pyrrolidone (NMP) to remove hydrogen sulfide (B99878) from sour gas, demonstrates the role of pyrrolidones in industrial chemical process regulation. wikipedia.org

Development of Specialty Chemicals (e.g., Antioxidants, Corrosion Inhibitors)

Specialty chemicals are performance-oriented chemicals tailored for specific functions. mlunias.comkajay-remedies.com Pyrrolidone derivatives have shown promise in the development of such chemicals, particularly as antioxidants and corrosion inhibitors.

The pyrrolidine nucleus is found in natural alkaloids that exhibit antioxidant properties. nih.gov While direct evidence for the antioxidant activity of this compound is limited, the general class of compounds holds potential. The development of antioxidants is crucial in various industries, including food and materials, to prevent degradation. nih.govfrontiersin.org

More significantly, pyrrolidone derivatives have been studied as corrosion inhibitors for metals. najah.edu Corrosion is a major issue in many industries, and organic inhibitors that form a protective film on metal surfaces are a key mitigation strategy. nih.govmdpi.com A study on diethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonate, a pyrrolidone derivative, demonstrated its effectiveness as a corrosion inhibitor for steel in an acidic medium. najah.edu The inhibitor was found to adsorb onto the steel surface, acting primarily as a cathodic inhibitor. najah.edu The presence of heteroatoms like nitrogen and oxygen in the pyrrolidone ring is believed to facilitate adsorption onto the metal surface. najah.edu Given that this compound possesses these features, it and its derivatives are viable candidates for development as novel corrosion inhibitors.

Intellectual Property and Patent Landscape Surrounding Pyrrolidinone Derivatives

Analysis of Existing Patents for Pyrrolidinone-based Compounds

The patent landscape for pyrrolidinone-based compounds is characterized by a significant number of patents claiming novel derivatives, their synthesis processes, and their applications in various therapeutic areas. A review of existing patents reveals several key areas of focus and a variety of assignees, from large pharmaceutical corporations to specialized biotechnology companies.